2-(Hydroxyamino)propanenitrile
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Overview
Description
2-(Hydroxyamino)propanenitrile is an organic compound with the molecular formula C3H6N2O It contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyamino)propanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For example, the reaction of hydrogen cyanide with acetone or acetaldehyde results in the formation of 2-hydroxy-2-methylpropanenitrile . This reaction typically involves the following steps:
- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of hydrogen cyanide, a highly toxic gas, requires stringent safety measures and specialized equipment to ensure safe handling and production .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to primary amines.
Substitution: Acidic or basic conditions can facilitate substitution reactions involving the hydroxy group.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-(Hydroxyamino)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)propanenitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with other molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a methyl group instead of an amino group.
Propanenitrile: Lacks the hydroxy group, making it less reactive in certain reactions
Properties
IUPAC Name |
2-(hydroxyamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-3(2-4)5-6/h3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXELVHOOVYNEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579904 |
Source
|
Record name | 2-(Hydroxyamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6783-69-3 |
Source
|
Record name | 2-(Hydroxyamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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